molecular formula C9H7ClO2 B1624129 (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde CAS No. 33538-98-6

(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde

Cat. No.: B1624129
CAS No.: 33538-98-6
M. Wt: 182.6 g/mol
InChI Key: TWBSLXPPYNMYNJ-OWOJBTEDSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, CDCl₃):

  • Aldehyde proton : δ 9.69 ppm (d, J = 7.7 Hz).
  • Olefinic protons : δ 7.62 ppm (d, J = 15.9 Hz, H-α) and δ 6.73 ppm (dd, J = 15.9, 7.7 Hz, H-β).
  • Aromatic protons : δ 7.51 ppm (s, H-6), δ 7.13 ppm (s, H-3).
  • Hydroxyl proton : δ 5.45 ppm (s, exchanges with D₂O).

¹³C NMR (126 MHz, CDCl₃):

  • Aldehyde carbon : δ 192.1 ppm.
  • α,β-unsaturated carbons : δ 147.2 ppm (C-α), δ 125.7 ppm (C-β).
  • Aromatic carbons : δ 154.3 ppm (C-2), δ 130.1 ppm (C-5), δ 127.8 ppm (C-4).

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (cm⁻¹):

  • ν(C=O) : 1680–1700 (strong, aldehyde stretch).
  • ν(C=C) : 1620–1640 (medium, conjugated double bond).
  • ν(O-H) : 3200–3400 (broad, phenolic -OH).
  • δ(C-Cl) : 550–600 (weak, aryl chloride bending).

Mass Spectrometric Fragmentation Patterns

EI-MS (m/z, relative abundance):

  • Molecular ion : [M]⁺ at m/z 182.6 (15%).
  • Base peak : m/z 154.1 (100%, loss of CO from aldehyde).
  • Other fragments :
    • m/z 139.0 (C₆H₄ClO⁺, aryl fragment).
    • m/z 111.0 (C₆H₃Cl⁺, chloroaromatic ion).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Optimizations

Geometry optimizations at the B3LYP/6-311G(d,p) level reveal:

  • Bond lengths : C=O (1.223 Å), C=C (1.347 Å), C-Cl (1.741 Å).
  • Dihedral angle : 179.8° between phenyl and acrylaldehyde groups, confirming E-configuration.

Frontier Molecular Orbital Analysis

HOMO-LUMO energies :

Orbital Energy (eV) Localization
HOMO -6.2 Phenolic ring π-system
LUMO -1.8 Conjugated C=C-C=O moiety

The energy gap (ΔE = 4.4 eV) indicates moderate reactivity, favoring electrophilic aromatic substitution at the para position relative to -OH.

Properties

IUPAC Name

(E)-3-(5-chloro-2-hydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h1-6,12H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBSLXPPYNMYNJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419036
Record name NSC110721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-98-6
Record name NSC110721
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC110721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with an appropriate acrylating agent under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature control, and purification techniques are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Formation of alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogenation or nitration reactions facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: 3-(5-chloro-2-hydroxyphenyl)acrylic acid.

    Reduction: 3-(5-chloro-2-hydroxyphenyl)propanol.

    Substitution: 3-(5-bromo-2-hydroxyphenyl)acrylaldehyde.

Scientific Research Applications

Medicinal Chemistry

(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde has been investigated for its potential therapeutic properties, particularly in cancer treatment. Its structure allows it to interact with biological targets, potentially leading to anti-cancer effects.

Case Study:
A study exploring the compound's effects on cancer cell lines demonstrated significant cytotoxicity against various tumor types, attributed to its ability to induce apoptosis in malignant cells. The mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and promote cell death.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The chlorinated phenolic structure is believed to enhance its efficacy.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the MIC values for various pathogens, highlighting the compound's potential as an antimicrobial agent.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to form cross-links can enhance the mechanical properties of materials.

Application Example:
In polymer chemistry, this compound has been used to synthesize polymeric materials with improved thermal stability and mechanical strength, making them suitable for industrial applications.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation: Induces oxidative stress in cells.
  • Gene Expression Modulation: Affects the expression of genes involved in apoptosis and stress responses.
  • Enzyme Inhibition: Interacts with key enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The acrylaldehyde moiety may also participate in covalent bonding with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

(E)-3-(5-Bromo-2-hydroxyphenyl)acrylaldehyde
  • Structure : Replaces the 5-chloro substituent with bromine (C₉H₇BrO₂; MW: 227.06 g/mol).
  • Crystal Data : Orthorhombic space group Pna2₁ with unit cell parameters a = 12.1230 Å, b = 15.0901 Å, c = 4.8763 Å. The acrylaldehyde group adopts an extended conformation (C2–C7–C8–C9 torsion angle: 179.7°) .
  • Hydrogen Bonding : Forms a 3D supramolecular network via O–H⋯O and C–H⋯O interactions, similar to the chloro analogue but with altered bond lengths due to bromine’s larger atomic radius .
  • Bioactivity : Demonstrates anti-tumor effects by inhibiting farnesyl protein transferase and angiogenesis .

Comparison Table 1: Halogen-Substituted Derivatives

Property (E)-3-(5-Cl-2-OH-Ph)Acrylaldehyde (E)-3-(5-Br-2-OH-Ph)Acrylaldehyde
Molecular Weight (g/mol) 182.61 227.06
Substituent (X) Cl Br
Space Group Not Reported Pna2₁
Torsion Angle (C2–C7–C8–C9) Not Reported 179.7°
Bioactivity Intermediate for chromenes Anti-tumor

Hydroxyphenyl and Fluorophenyl Analogues

(E)-3-(4-Hydroxyphenyl)acrylaldehyde (p-Coumaraldehyde)
  • Structure : Hydroxyl group at the 4-position (C₉H₈O₂; MW: 148.16 g/mol).
  • Physical Properties : Melting point 80–82°C .
  • Applications : Used in flavoring agents and studied for antioxidant properties.
(E)-3-(4-Fluorophenyl)acrylaldehyde
  • Structure : Fluorine at the 4-position (C₉H₇FO; MW: 150.15 g/mol).
  • Physical Properties : Boiling point 102–104°C, density 1.18 g/cm³ .
  • Synthetic Utility : Intermediate in pharmaceuticals due to fluorine’s electronegativity.

Comparison Table 2: Substituent Position and Properties

Compound Substituent Position Melting Point (°C) Key Applications
(E)-3-(5-Cl-2-OH-Ph)Acrylaldehyde 5-Cl, 2-OH Not Reported Chromene synthesis
(E)-3-(4-OH-Ph)Acrylaldehyde 4-OH 80–82 Flavoring agents
(E)-3-(4-F-Ph)Acrylaldehyde 4-F 24 (liquid) Pharmaceutical intermediates

Heterocyclic and Boron-Containing Analogues

Compounds such as (E)-3-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)acrylaldehyde (S41) and (E)-3-(quinolin-6-yl)acrylaldehyde (S53) highlight structural diversity:

  • S41 : Contains a dioxaborinane ring (MW: 267.12 g/mol; m.p. 93–95°C). Used in Suzuki-Miyaura coupling reactions .
  • S53: Quinoline-substituted (MW: 227.08 g/mol; m.p. 159–161°C).

Comparison Table 3: Heterocyclic Derivatives

Compound Heterocycle Melting Point (°C) HRMS Data (m/z)
(E)-3-(5-Cl-2-OH-Ph)Acrylaldehyde None - Not Reported
S41 (Dioxaborinane) 1,3,2-Dioxaborinane 93–95 267.1163 ([M + Na]+)
S53 (Quinoline) Quinoline 159–161 227.0764 ([M + H]+)

Biological Activity

(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its acrylaldehyde moiety and a chloro-substituted phenolic group. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress.
  • Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Antitumor Activity

Research has indicated that this compound may possess significant antitumor properties. For instance:

  • Cell Line Studies : In vitro studies have shown that the compound inhibits the growth of human leukemia cells (CEM) with an IC50 value of approximately 6.15 µM .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways that regulate cell survival and death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Zone of Inhibition : Studies have reported that derivatives of similar compounds exhibit zones of inhibition ranging from 10 to 29 mm against various pathogens, including Gram-negative bacteria and fungi .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these derivatives ranged from 6 to 25 µg/mL, demonstrating their potential as antimicrobial agents.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

PropertyDescription
AbsorptionHigh absorption in intestinal models
DistributionStrong binding to plasma proteins
MetabolismMetabolized through liver enzymes
ExcretionPrimarily excreted via urine

Case Studies

  • Case Study 1 : A study published in Nature demonstrated the synthesis and evaluation of this compound analogs, revealing their potential as precursors for biologically active compounds . The study highlighted the transformation into various derivatives with enhanced biological activities.
  • Case Study 2 : Research conducted on hybrid compounds showed that conjugates containing similar structures exhibited significant cytotoxicity against human cancer cell lines, reinforcing the potential application of this compound in cancer therapy .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde?

The compound is typically synthesized via Claisen-Schmidt condensation , where 5-chloro-2-hydroxyacetophenone reacts with an aldehyde donor (e.g., acrylaldehyde derivatives) under basic or acidic conditions. Key steps include:

  • Reaction optimization : Temperature control (60–80°C) and solvent selection (ethanol or acetic acid) to favor the E-isomer .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Characterization : Confirmed via 1^1H NMR (δ 7.8–8.3 ppm for α,β-unsaturated protons), IR (C=O stretch at ~1640 cm1^{-1}), and mass spectrometry (e.g., [M+H]+^+ at m/z 342) .

Q. How is the purity and structural integrity of the compound validated in academic research?

A multi-technique approach is essential:

  • Elemental analysis : Matches calculated vs. observed C, H, N, and S content (e.g., C: 73.34% observed vs. 73.39% calculated) .
  • Spectroscopy : 1^1H/13^13C NMR to confirm regiochemistry and absence of Z-isomer; IR for functional group verification .
  • Mass spectrometry : High-resolution MS (e.g., [M+] at m/z 475.0936) ensures molecular formula accuracy .

Q. What crystallographic tools are used to determine the solid-state structure of this compound?

  • Data collection : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.
  • Structure solution : Programs like SHELXS/SHELXD for phase determination and SHELXL for refinement .
  • Visualization : ORTEP for anisotropic displacement ellipsoids and WinGX for geometry analysis .
  • Example: A related chloro-hydroxyphenyl compound showed intermolecular hydrogen bonding (O–H⋯O) stabilizing the crystal lattice .

Advanced Research Questions

Q. How can conflicting spectral or crystallographic data be resolved during characterization?

Contradictions may arise from:

  • Polymorphism : Different crystal packing alters spectral properties. Use temperature-dependent XRD to identify polymorphs .
  • Dynamic effects : Conformational flexibility in solution (NMR) vs. rigid solid-state (XRD). Compare solution-state NOESY with SC-XRD data .
  • Refinement errors : Validate SHELXL refinement parameters (R-factor < 5%, wR2 < 15%) and check for overfitting using cross-validation (R-free) .

Q. What computational methods support the analysis of intermolecular interactions in crystals?

  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯Cl, O⋯H interactions) using CrystalExplorer .
  • Graph set analysis : Classifies hydrogen-bonding patterns (e.g., R22(8)\text{R}_2^2(8) motifs) to predict packing motifs .
  • DFT calculations : Assess stabilization energies of π-π stacking or halogen bonding in the crystal lattice .

Q. How can the compound’s reactivity be leveraged in designing functional materials or bioactive derivatives?

  • Coordination chemistry : The aldehyde and hydroxyl groups act as chelating sites for metal ions (e.g., Cu(II) complexes with antimicrobial activity) .
  • Derivatization : Condensation with hydrazines forms hydrazone derivatives for pharmacological screening (e.g., antitumor agents via glyoxalase inhibition) .
  • Conjugation : The α,β-unsaturated carbonyl moiety participates in Michael additions for polymer or sensor development .

Methodological Resources

  • Crystallography : SHELX suite , WinGX , and CCDC databases (e.g., CCDC 2085853) .
  • Spectroscopy : Bruker TopSpin for NMR, Gaussian for DFT-optimized IR spectra.
  • Data repositories : PubChem (Canonical SMILES: C1=CC(=C(C=C1Cl)O)C=CC=O) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde
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(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde

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